Calcifediol

Descripción general

Descripción

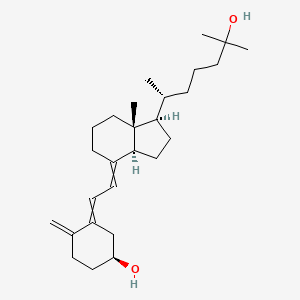

Calcifediol, also known as calcidiol, is an active metabolite of vitamin D. It is used to treat hyperparathyroidism and to combat hypocalcemia in dialysis patients . It is also important for the absorption of calcium from the stomach and for the functioning of calcium in the body .

Synthesis Analysis

This compound is produced in the liver by hydroxylation of vitamin D3 . The proximal radii and ulnas were harvested and placed in a solution of silver nitrate where the line of new mineralization in the growth plate would turn black .Molecular Structure Analysis

The molecular formula of this compound is C27H44O2·H2O . It has a molecular weight of 418.65 g/mol .Chemical Reactions Analysis

This compound is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3 .Physical and Chemical Properties Analysis

This compound differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, this compound achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations. The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .Aplicaciones Científicas De Investigación

Salud ósea y osteoporosis

El Calcifediol es crucial en el manejo de la salud ósea, particularmente en mujeres posmenopáusicas. Se ha estudiado por sus efectos en la reducción de la incidencia de caídas, lo cual es un factor de riesgo significativo para fracturas en esta población .

Tratamiento de la deficiencia de vitamina D

Debido a sus características farmacológicas, el this compound es adecuado para pacientes con deficiencia de vitamina D, especialmente aquellos con obesidad, enfermedad hepática o problemas de malabsorción. También se prefiere para pacientes que requieren un aumento rápido en las concentraciones de 25(OH)D .

Activación del receptor de vitamina D (VDR)

El this compound se somete a hidroxilación para convertirse en calcitriol, la forma activa que activa el VDR expresado en muchos órganos, incluidos los pulmones. Este proceso es vital para el funcionamiento del sistema endocrino de la vitamina D .

Eficacia y seguridad en la comparación de fármacos

Los estudios han comparado la eficacia y seguridad del this compound con los fármacos de colecalciferol, encontrando que el this compound es más eficaz sin aumentar la toxicidad .

Ensayos clínicos en enfermedades óseas

Se han realizado ensayos clínicos con this compound en pacientes con enfermedades óseas u otras afecciones, destacando su importancia en las aplicaciones terapéuticas .

Ensayos clínicos de fase I

La eficacia y seguridad del this compound se han evaluado en adultos jóvenes con deficiencia de vitamina D a través de ensayos clínicos multicéntricos, lo que demuestra su potencial en la investigación en etapa temprana .

Mecanismo De Acción

Target of Action

Calcifediol, also known as Calcidiol, primarily targets the Vitamin D Receptor (VDR) . The VDR is present in the cells of various organs, and the proper functioning of musculoskeletal, nervous, cardiovascular, and immune systems is strongly dependent on vitamin D .

Mode of Action

This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This compound has also been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Biochemical Pathways

This compound plays a crucial role in the metabolic pathway to active vitamin D . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It also affects the Fibroblast Growth Factor-23 (FGF-23) pathway. In response to hyperphosphatemia, FGF-23 suppresses phosphate reabsorption and 1,25 (OH) 2 D synthesis in the kidneys .

Pharmacokinetics

This compound differs pharmacokinetically from vitamin D3 in several ways. It achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus is less prone to sequestration in adipose tissue .

Result of Action

The primary result of this compound’s action is the regulation of calcium and phosphorus levels in the body, which is crucial for bone mineralization and skeletal health . Calcitriol promotes intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine . It also increases the serum calcium concentrations by increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium .

Action Environment

Environmental factors such as sunlight exposure can influence the action of this compound.

Safety and Hazards

Calcifediol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Serious side effects may occur, including shortness of breath (even with mild exertion), swelling, and rapid weight gain .

Análisis Bioquímico

Biochemical Properties

Calcifediol is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol . This compound also binds to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Cellular Effects

This compound influences cell function by modulating gene expression. It binds to intracellular receptors that then function as transcription factors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to calcitriol, the active form of vitamin D3, in the kidneys . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Transport and Distribution

This compound is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . This property influences its transport and distribution within cells and tissues .

Subcellular Localization

Given its role in gene regulation, it is likely to be found in the nucleus where it can interact with the genome .

Propiedades

| { "Design of the Synthesis Pathway": "Calcifediol can be synthesized from vitamin D3 through a two-step process involving hydroxylation and oxidation reactions.", "Starting Materials": [ "Vitamin D3", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Vitamin D3 is hydroxylated to 25-hydroxyvitamin D3 (Calcifediol) in the liver using the enzyme CYP2R1. This reaction involves the addition of a hydroxyl group to the 25th carbon atom of the vitamin D3 molecule.", "Step 2: The 25-hydroxyvitamin D3 is oxidized to Calcifediol using a mixture of sodium hydroxide and ethanol. The reaction involves the removal of the hydroxyl group from the 25th carbon atom and the formation of a double bond between the 23rd and 24th carbon atoms. The resulting Calcifediol is then purified using a series of solvent extractions with acetone, methanol, and chloroform." ] } | |

| Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. | |

Número CAS |

19356-17-3 |

Fórmula molecular |

C27H44O2 |

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1 |

Clave InChI |

JWUBBDSIWDLEOM-LQOOILFQSA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Apariencia |

Solid powder |

| 64719-49-9 19356-17-3 36149-00-5 |

|

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)